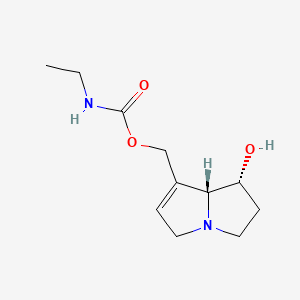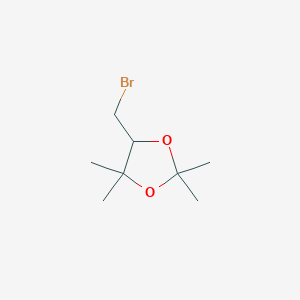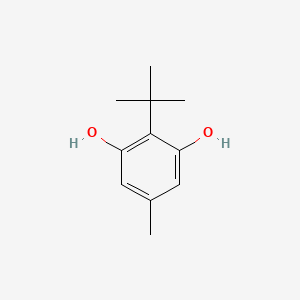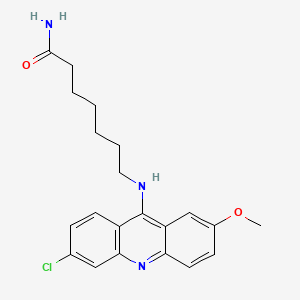
N-(2,4-Difluoro-3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Difluoro-3-methylphenyl)acetamide is an aromatic amide compound with the molecular formula C9H9F2NO It is characterized by the presence of two fluorine atoms and a methyl group attached to the phenyl ring, along with an acetamide group
準備方法
Synthetic Routes and Reaction Conditions: N-(2,4-Difluoro-3-methylphenyl)acetamide can be synthesized through the acylation of 2,4-difluoro-3-methylaniline with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the amine group reacting with the acylating agent to form the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atoms or the methyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
N-(2,4-Difluoro-3-methylphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of N-(2,4-Difluoro-3-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.
Similar Compounds:
N-(2,4-Difluorophenyl)acetamide: Similar structure but lacks the methyl group.
N-(3,4-Difluoro-2-methoxyphenyl)acetamide: Contains a methoxy group instead of a methyl group.
N-(2,4-Dimethylphenyl)acetamide: Contains two methyl groups instead of fluorine atoms.
Uniqueness: this compound is unique due to the combination of fluorine atoms and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it distinct from its analogs.
特性
| 76350-71-5 | |
分子式 |
C9H9F2NO |
分子量 |
185.17 g/mol |
IUPAC名 |
N-(2,4-difluoro-3-methylphenyl)acetamide |
InChI |
InChI=1S/C9H9F2NO/c1-5-7(10)3-4-8(9(5)11)12-6(2)13/h3-4H,1-2H3,(H,12,13) |
InChIキー |
PTOARKQUFQBNKD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1F)NC(=O)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol](/img/structure/B14434890.png)



